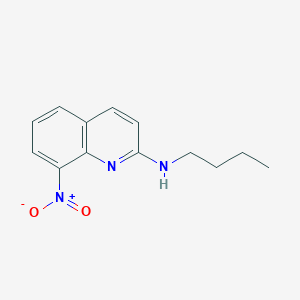

N-butyl-8-nitro-2-quinoline amine

Description

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

N-butyl-8-nitroquinolin-2-amine |

InChI |

InChI=1S/C13H15N3O2/c1-2-3-9-14-12-8-7-10-5-4-6-11(16(17)18)13(10)15-12/h4-8H,2-3,9H2,1H3,(H,14,15) |

InChI Key |

LNOWCFOLGHBMMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-butyl-8-nitro-2-quinoline amine typically involves the Skraup reaction or variations thereof, which allow for the introduction of various substituents on the quinoline ring. A systematic study highlighted the synthesis of 8-aminoquinoline derivatives with n-butyl groups, showcasing the versatility of the quinoline core in drug development. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are employed for characterization, confirming the successful incorporation of functional groups into the quinoline structure .

Antimicrobial Activity

Compounds derived from 8-aminoquinolines, including this compound, have shown significant antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or inhibition of vital metabolic pathways. Studies indicate that modifications to the quinoline structure can enhance antibacterial efficacy against resistant strains .

Anticancer Properties

Research has demonstrated that aminoquinolines can act as effective anticancer agents. The incorporation of n-butyl groups has been linked to improved bioactivity and selectivity towards cancer cell lines. For instance, certain derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer types .

Neuroprotective Effects

Recent studies have explored the potential of this compound as a neuroprotective agent, particularly in models of Alzheimer’s disease. The compound exhibits multi-target activity, including inhibition of amyloid-beta aggregation and acetylcholinesterase activity, making it a candidate for further development as a therapeutic agent against neurodegenerative diseases .

Material Science Applications

Quinoline derivatives are also being investigated for their optical properties and potential use in organic electronics. The unique structural features of this compound lend themselves to applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The compound's ability to form stable complexes with metal ions further enhances its utility in material science .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of N-butyl-8-nitro-2-quinoline amine with structurally related compounds:

Table 1: Structural and Functional Group Comparison

*Inferred from nitroquinoline analogs .

Key Observations

Butylamine vs. Alkyl/Aryl Substituents: The butyl chain in this compound likely increases lipophilicity compared to methoxy or chloro substituents (e.g., in ’s compound), which could influence membrane permeability and metabolic stability .

Synthetic Methodologies this compound may be synthesized via nitro group reduction (e.g., using LiAlH₄ or H₂/Pd, as noted in ) or imine reduction with NaBH₃CN . This contrasts with the aminoquinoline amide in , which employs Pd/Mn-mediated coupling and amino acid conjugation .

Physicochemical Properties Solubility: The nitro group may reduce aqueous solubility compared to hydroxyquinolines (e.g., 8-hydroxyquinoline derivatives in ) but improve stability under acidic conditions . Crystal Packing: Analogous to ’s compound, this compound may exhibit planar quinoline rings and intermolecular hydrogen bonding, influencing solid-state stability .

Preparation Methods

Alkylation of 2-Methylquinoline (Quinaldine)

The synthesis begins with 2-methylquinoline (quinaldine), a commercially available precursor. The methyl group at position 2 undergoes alkylation to introduce the n-butyl substituent. Lithium diisopropylamide (LDA) is employed as a strong base to deprotonate the acidic methyl group, forming a carbanion that reacts with 1-iodopropane via nucleophilic substitution. This step yields 2-butylquinoline with a reported efficiency of 49% after purification by column chromatography.

Reaction Conditions :

-

Temperature: −78°C (LDA activation) to room temperature (quenching).

-

Reagents: LDA (2.5 equiv), 1-iodopropane (1.3 equiv), tetrahydrofuran (THF) solvent.

-

Workup: Quenching with saturated NH₄Cl, extraction with dichloromethane, and silica gel chromatography.

Nitration of 2-Butylquinoline

Nitration introduces the nitro group at position 8 of the quinoline ring. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) (3:1 v/v) at 0°C achieves regioselective nitration. The reaction produces two isomers: 2-butyl-8-nitroquinoline (major) and 2-butyl-5-nitroquinoline (minor), which are separable via silica gel chromatography using hexane/dichloromethane (3:1).

Key Data :

-

Yield: 49% for 2-butyl-8-nitroquinoline.

-

Regioselectivity: 8-nitro isomer favored due to electronic and steric effects of the butyl group.

-

Characterization: FTIR (νₘₐₓ = 1527 cm⁻¹ for NO₂), ¹H-NMR (δ 8.9 ppm for H-8), HRMS (m/z 256.12 [M+H]⁺).

Optimization of Nitration Conditions

Acid Composition and Temperature Effects

The ratio of H₂SO₄ to HNO₃ critically influences nitration efficiency. A 3:1 ratio minimizes side reactions such as ring sulfonation, while maintaining the temperature at 0°C prevents decomposition of the nitro intermediate. Elevated temperatures (>10°C) lead to diminished yields (≤30%) due to competing oxidation pathways.

Isomer Separation Challenges

The 8-nitro and 5-nitro isomers exhibit distinct polarity profiles, enabling separation via gradient elution (hexane to dichloromethane). However, scale-up efforts face challenges due to overlapping Rf values, necessitating repetitive chromatographic runs for high-purity isolates (>95%).

Structural Characterization and Stability

Spectroscopic Analysis

Stability Under Ambient Conditions

This compound exhibits moderate stability, with decomposition observed upon prolonged exposure to light or moisture. Storage under inert atmosphere at −20°C is recommended for long-term preservation.

Industrial and Pharmacological Implications

Q & A

Q. What analytical challenges arise in detecting trace amine emissions from this compound under industrial conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.